2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE
Description
2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a piperazine ring substituted with a 3-fluorophenylmethyl group and a furan-2-ylmethyl group
Properties
IUPAC Name |
2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c19-16-4-1-3-15(11-16)13-21-6-8-22(9-7-21)14-18(23)20-12-17-5-2-10-24-17/h1-5,10-11H,6-9,12-14H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDACLBAXKJRPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of Piperazine Derivative: The initial step involves the formation of a piperazine derivative.
Substitution Reaction: The piperazine derivative is then subjected to a substitution reaction with 3-fluorobenzyl chloride to introduce the 3-fluorophenylmethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs for neurological disorders.
Biological Research: It is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects . The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-N-[(furan-2-yl)methyl]acetamide
- 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}-N-[(furan-2-yl)methyl]acetamide
Uniqueness
2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-N-[(furan-2-yl)methyl]acetamide is unique due to the presence of the 3-fluorophenylmethyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s metabolic stability and binding affinity to certain biological targets compared to its bromine or chlorine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
